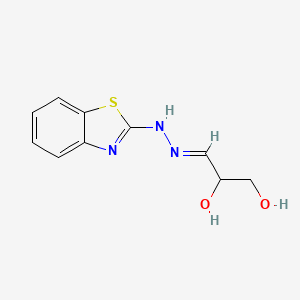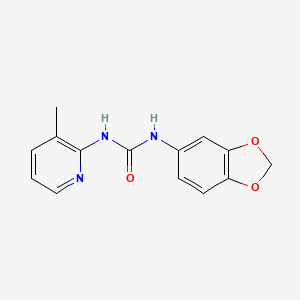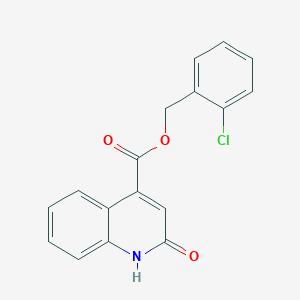
N-(2-chlorophenyl)-N'-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-(2-phenylethyl)thiourea, commonly known as CPTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been synthesized and studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CPTU is not fully understood, but it is believed to involve the inhibition of certain enzymes. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to various physiological effects.
Biochemical and Physiological Effects
CPTU has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory and pain-related disorders. It has also been found to have antimicrobial and anticancer properties, which make it a potential candidate for the treatment of microbial and cancerous diseases.
Advantages and Limitations for Lab Experiments
CPTU has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized using a simple method. It is also relatively stable and can be stored for a long time without significant degradation. However, one of the limitations is that it is toxic and can pose a health hazard if not handled properly. It is also relatively expensive compared to other thiourea derivatives.
Future Directions
There are several future directions for the study of CPTU. One of the directions is the study of its potential as a therapeutic agent for various diseases. It has already shown promising results in the treatment of inflammatory, pain-related, microbial, and cancerous diseases. Another direction is the study of its mechanism of action, which is not fully understood. Further research is needed to elucidate the exact mechanism of action of CPTU. Finally, the synthesis of new derivatives of CPTU with improved properties is another future direction for the study of this compound.
Conclusion
In conclusion, CPTU is a thiourea derivative that has been extensively studied for its various biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, antimicrobial, and anticancer properties. It has also been used as a tool in the study of enzyme inhibition. CPTU has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. Overall, CPTU is a promising compound that has potential applications in various fields of scientific research.
Synthesis Methods
CPTU can be synthesized using a simple method that involves the reaction between 2-chloroacetophenone and phenethylisothiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is obtained by recrystallization from a suitable solvent. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
CPTU has been extensively studied for its various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their antimicrobial and anticancer properties. It has also been used as a starting material for the synthesis of other thiourea derivatives, which have been studied for their anti-inflammatory and analgesic properties. CPTU has been used as a tool in the study of enzyme inhibition and has been found to be a potent inhibitor of certain enzymes.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c16-13-8-4-5-9-14(13)18-15(19)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVOCIHDSFIURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)

![4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)

![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)
![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)


![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)



